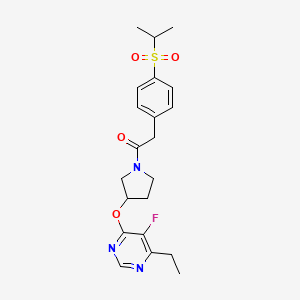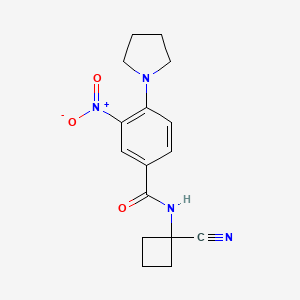
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate: is a synthetic organic compound frequently employed as a versatile building block in organic synthesis. Its structure consists of a piperidine ring, featuring a diazo group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
Mécanisme D'action
Target of Action
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate, also known as 1-Boc-4-piperidone , is a pharmaceutical building block . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands
Mode of Action
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of (3e,5e)-3,5-bis(2,5-dimethoxybenzylidene)-1-t-butoxycarbonylpiperidin-4-one (rl197) and spirorifamycins containing a piperidine ring structure . These compounds may have their own unique biochemical pathways.
Result of Action
As a pharmaceutical building block, it is likely to contribute to the overall therapeutic effects of the drugs it helps synthesize .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the diazo group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and probing biological molecules.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug development.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-acetylpiperidine-1-carboxylate
Uniqueness: Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate is unique due to its diazo group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical transformations, making it a versatile building block in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-5-4-8(14)7(6-13)12-11/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVCAHOYKBALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=[N+]=[N-])C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)
![3-{2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2762243.png)
![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)


